Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Overview
Description
Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic organic compound characterized by its molecular formula C8H6ClN3O2 and molecular weight of 211.61 g/mol. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolo[2,1-f][1,2,4]triazine scaffold, such as avapritinib and remdesivir, are known to target kinases . Kinases are enzymes that play a crucial role in cell signaling and regulation .
Mode of Action
Kinase inhibitors typically work by binding to the kinase enzyme, thereby preventing it from adding a phosphate group to other proteins and disrupting the signaling pathways .
Biochemical Pathways
Kinase inhibitors generally affect signaling pathways involved in cell growth, division, and metabolism .
Result of Action
Kinase inhibitors typically disrupt cell signaling pathways, which can lead to the inhibition of cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and esterification steps.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Converting the compound to its corresponding carboxylic acid derivative.
Reduction: Reducing the chlorine atom to produce a different halogenated derivative.
Substitution: Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: this compound can be oxidized to form Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid.
Reduction: Reduction can yield Methyl 4-halopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate derivatives.
Substitution: Substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 4-bromopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Methyl 4-fluoropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Methyl 4-iodopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Uniqueness: Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific halogen (chlorine) which influences its reactivity and biological activity compared to its bromo, fluoro, and iodo counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile continue to drive research and development efforts across multiple industries.
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Properties
IUPAC Name |
methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6-7(9)10-4-11-12(6)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQBPDNQDJCMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620548 | |
Record name | Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005196-61-1 | |
Record name | Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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